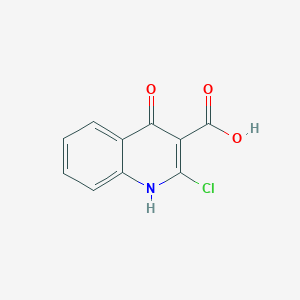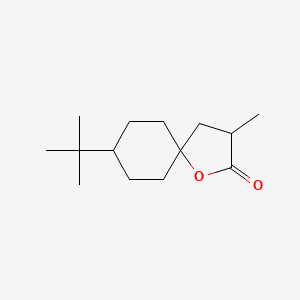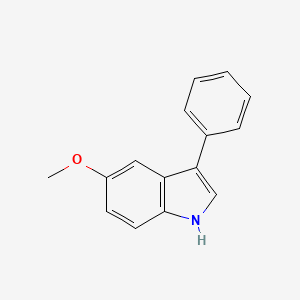
9-(4-Chlorobutyl)-9h-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-Chlorobutyl)-9h-purin-6-amine: is a chemical compound that belongs to the purine family It is characterized by the presence of a purine ring system substituted with a 4-chlorobutyl group at the 9th position and an amine group at the 6th position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Chlorobutyl)-9h-purin-6-amine typically involves the alkylation of 9H-purine-6-amine with 4-chlorobutyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in a suitable solvent like dimethylformamide or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorobutyl group. Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: The amine group at the 6th position can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, sodium hydroxide, dimethylformamide, acetonitrile.
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Major Products:
Substitution: Various substituted purine derivatives.
Oxidation: Nitroso or nitro purine derivatives.
Reduction: Reduced amine derivatives.
科学研究应用
Chemistry: 9-(4-Chlorobutyl)-9h-purin-6-amine is used as an intermediate in the synthesis of more complex purine derivatives. It serves as a building block for the development of novel compounds with potential biological activities.
Biology: In biological research, this compound is studied for its potential role as a ligand for purine receptors. It may be used in assays to investigate the binding affinity and selectivity of purine-based drugs.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of antiviral and anticancer agents. Its structural similarity to nucleotides makes it a candidate for the development of nucleotide analogs with therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用机制
The mechanism of action of 9-(4-Chlorobutyl)-9h-purin-6-amine involves its interaction with specific molecular targets, such as purine receptors or enzymes involved in nucleotide metabolism. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
9-(4-Bromobutyl)-9h-purin-6-amine: Similar structure with a bromine atom instead of chlorine.
9-(4-Methylbutyl)-9h-purin-6-amine: Similar structure with a methyl group instead of chlorine.
9-(4-Hydroxybutyl)-9h-purin-6-amine: Similar structure with a hydroxyl group instead of chlorine.
Uniqueness: 9-(4-Chlorobutyl)-9h-purin-6-amine is unique due to the presence of the chlorobutyl group, which imparts distinct chemical reactivity and biological activity. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the chlorobutyl group may influence the compound’s binding affinity and selectivity for specific molecular targets, distinguishing it from other similar compounds.
属性
CAS 编号 |
69293-19-2 |
|---|---|
分子式 |
C9H12ClN5 |
分子量 |
225.68 g/mol |
IUPAC 名称 |
9-(4-chlorobutyl)purin-6-amine |
InChI |
InChI=1S/C9H12ClN5/c10-3-1-2-4-15-6-14-7-8(11)12-5-13-9(7)15/h5-6H,1-4H2,(H2,11,12,13) |
InChI 键 |
JOSMPXYVHRJDAU-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCCCl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Cyclopenta[b]pyrano[3,2-f]quinoline](/img/structure/B11883382.png)

![6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11883404.png)



![Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11883444.png)




